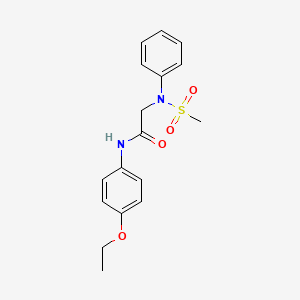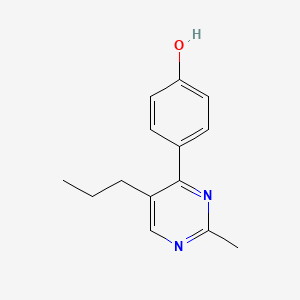![molecular formula C19H23NO5 B6092260 6-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6092260.png)
6-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid, commonly known as Boc-L-phenylalanine, is a chemical compound widely used in scientific research applications. This compound is a derivative of phenylalanine, which is an essential amino acid that plays a crucial role in protein synthesis. Boc-L-phenylalanine is synthesized using specific methods and has unique biochemical and physiological effects, making it an essential tool in laboratory experiments.
Mecanismo De Acción
Boc-L-phenylalanine acts as a substrate for various enzymes, including proteases and peptidases. These enzymes cleave the peptide bond between Boc-L-phenylalanine and the adjacent amino acid, leading to the formation of a peptide bond. Boc-L-phenylalanine also interacts with various receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Boc-L-phenylalanine has various biochemical and physiological effects, including the regulation of blood pressure, modulation of the immune system, and regulation of appetite. This compound also plays a crucial role in the synthesis of various neuropeptides, including enkephalins and endorphins, which are involved in pain regulation and mood enhancement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-L-phenylalanine has several advantages and limitations for laboratory experiments. One of the advantages is its relatively low cost, making it an affordable tool for peptide synthesis. Boc-L-phenylalanine is also readily available from various chemical suppliers, making it easily accessible. However, Boc-L-phenylalanine has certain limitations, including its susceptibility to hydrolysis, which can lead to the formation of impurities and affect the purity of the final product.
Direcciones Futuras
The use of Boc-L-phenylalanine in scientific research is continually evolving, and there are several future directions that researchers can explore. One future direction is the development of new methods for the synthesis of Boc-L-phenylalanine, which can improve the yield and purity of the final product. Another future direction is the use of Boc-L-phenylalanine in the synthesis of novel peptides and drugs with unique biological activities. Finally, the use of Boc-L-phenylalanine in the development of new diagnostic tools and imaging agents is another potential future direction for research.
Conclusion:
In conclusion, Boc-L-phenylalanine is a vital compound in scientific research, particularly in the field of peptide synthesis. This compound has unique biochemical and physiological effects and is widely used in the synthesis of various peptides and drugs. While Boc-L-phenylalanine has certain limitations, its affordability and accessibility make it an essential tool for laboratory experiments. The future directions for research on Boc-L-phenylalanine are vast, and continued exploration of this compound's potential can lead to the development of new drugs, diagnostic tools, and imaging agents.
Métodos De Síntesis
Boc-L-phenylalanine is synthesized using a multi-step process that involves several chemical reactions. The first step involves the protection of the amino group of L-phenylalanine using the Boc (tert-butyloxycarbonyl) group. The second step involves the protection of the carboxylic acid group of the amino acid using a suitable protecting group. The third step involves the coupling of the protected amino acid with a suitable coupling reagent. The final step involves the removal of the protecting groups to obtain pure Boc-L-phenylalanine.
Aplicaciones Científicas De Investigación
Boc-L-phenylalanine is widely used in scientific research applications, particularly in the field of peptide synthesis. This compound is used as a building block for the synthesis of various peptides, including neuropeptides, hormones, and enzyme inhibitors. Boc-L-phenylalanine is also used in the synthesis of various drugs, including angiotensin-converting enzyme inhibitors, antiviral agents, and anticancer agents.
Propiedades
IUPAC Name |
6-[(4-butoxycarbonylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-2-3-12-25-19(24)13-8-10-14(11-9-13)20-17(21)15-6-4-5-7-16(15)18(22)23/h4-5,8-11,15-16H,2-3,6-7,12H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWXEXPNXAICBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethoxyethyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B6092192.png)

![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)


![3-{[cyclohexyl(methyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6092246.png)
![3-[(4-methoxyphenyl)amino]phenyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B6092252.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-pentenamide](/img/structure/B6092266.png)
![N-(2,3-dimethylphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6092271.png)
![3-[1-(hydroxymethyl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6092278.png)
![6-bromo-2-(4-butylphenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B6092282.png)

![2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B6092293.png)
